molecular formula C14H16N2O2 B1403116 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine CAS No. 1311137-94-6

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine

Cat. No. B1403116
M. Wt: 244.29 g/mol
InChI Key: AGIUHIGAMWLFMG-UHFFFAOYSA-N
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Patent
US08722695B2

Procedure details

To a solution of 2-({3-[(1-methylethyl)oxy]phenyl}oxy)-5-nitropyridine (Intermediate 28, 670 mg, 2.45 mmol) in methanol (50 mL) was added Pd/C (10%, 100 mg, 0.1 wet. e.q.) and the flask was filled in with H2. The resulting mixture was stirred at room temperature under H2 atmosphere overnight and filtered. The filtrate was concentrated under vacuum to afford the title compound as a brown solid (560 mg).
Name
2-({3-[(1-methylethyl)oxy]phenyl}oxy)-5-nitropyridine
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5]1[CH:6]=[C:7]([O:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][N:13]=2)[CH:8]=[CH:9][CH:10]=1)[CH3:3]>CO.[Pd]>[CH3:3][CH:2]([O:4][C:5]1[CH:6]=[C:7]([O:11][C:12]2[N:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)[CH:8]=[CH:9][CH:10]=1)[CH3:1]

Inputs

Step One
Name
2-({3-[(1-methylethyl)oxy]phenyl}oxy)-5-nitropyridine
Quantity
670 mg
Type
reactant
Smiles
CC(C)OC=1C=C(C=CC1)OC1=NC=C(C=C1)[N+](=O)[O-]
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)OC=1C=C(C=CC1)OC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature under H2 atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the flask was filled in with H2
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)OC=1C=C(C=CC1)OC1=CC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.